molecular formula C27H23ClN2O6 B2954312 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 866342-90-7

2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2954312
CAS No.: 866342-90-7
M. Wt: 506.94
InChI Key: JKSNCMWJUZRMBU-UHFFFAOYSA-N
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Description

2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is a synthetic small molecule belonging to a class of quinolinone derivatives, designed for advanced biochemical and pharmacological research. Compounds with this core structure are frequently investigated for their potential to interact with key enzymatic pathways. Based on its structural features, which include a 4-chlorobenzoyl group and a 3,5-dimethoxyphenylacetamide moiety, this chemical is a candidate for use as a tool molecule in studying inflammatory processes, cellular signaling, and enzyme function. Its high purity makes it suitable for in vitro assays, high-throughput screening, and structure-activity relationship (SAR) studies to further elucidate its mechanism of action and specific research applications. Researchers can utilize this compound to probe novel biological targets and contribute to early-stage drug discovery. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O6/c1-34-19-8-9-24-22(13-19)27(33)23(26(32)16-4-6-17(28)7-5-16)14-30(24)15-25(31)29-18-10-20(35-2)12-21(11-18)36-3/h4-14H,15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSNCMWJUZRMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via an acylation reaction using 4-chlorobenzoyl chloride and a suitable base, such as pyridine or triethylamine.

    Attachment of the Dimethoxyphenylacetamide Moiety: The final step involves the coupling of the quinoline derivative with 3,5-dimethoxyphenylacetic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles (amines, thiols), bases (pyridine, triethylamine)

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (9b)

  • Core structure: Quinolin-4-one with a 6-methoxy substituent.
  • Acetamide moiety : N-linked to 3,5-dimethylphenyl.
  • Synthesis: Prepared via nucleophilic substitution of 6-methoxyquinolin-4-ol with 2-bromo-N-(3,5-dimethylphenyl)acetamide in DMF (51% yield).
  • Key spectral data :
    • $ ^1H $-NMR: δ 3.84 (OCH$3$), 5.10 (acetamide CH$2$).
    • UPLC-MS: m/z 337.6 [M+H]$^+$.
  • Differentiation : Replaces 3,5-dimethoxyphenyl with 3,5-dimethylphenyl, reducing polarity.

2-(7-Chloro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide (9c)

  • Core structure: Quinolin-4-one with a 7-chloro substituent.
  • Acetamide moiety : Same as 9b.
  • Differentiation : Chlorine at position 7 (vs. 3-(4-chlorobenzoyl) in the target compound) may enhance electrophilicity but alter binding interactions.

2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a)

  • Core structure: Cyanoacetanilide with a hydrazinylidene linker.
  • Functional groups : Sulfamoylphenyl and 4-methylphenyl substituents.
  • Synthesis : Diazonium salt coupling (94% yield, mp 288°C).
  • Key spectral data : IR ν 2214 cm$^{-1}$ (C≡N), $ ^1H $-NMR δ 2.30 (CH$_3$).
  • Differentiation: Lacks the quinolinone core but shares acetamide and aromatic substitution motifs.

Structural and Functional Trends

Table 1: Comparative Analysis of Structural Analogues

Compound Core Structure Key Substituents Yield (%) Melting Point (°C) Notable Spectral Features
Target Compound Quinolin-4-one 3-(4-ClBz), 6-OMe, 3,5-diOMePh - - -
9b Quinolin-4-one 6-OMe, 3,5-diMePh 51 - $ ^1H $-NMR δ 3.84 (OCH$_3$)
9c Quinolin-4-one 7-Cl, 3,5-diMePh - - -
13a Cyanoacetanilide 4-MePh, 4-sulfamoylPh 94 288 IR ν 2214 (C≡N)

Key Observations:

Methoxy vs. Methyl: The target’s 3,5-dimethoxyphenyl group increases polarity and hydrogen-bonding capacity compared to 9b’s 3,5-dimethylphenyl .

Synthesis: Quinolinone derivatives (e.g., 9b, 9c) are synthesized via nucleophilic substitution, whereas cyanoacetanilides (e.g., 13a) require diazonium coupling .

Spectral Signatures: Quinolinone acetamides exhibit characteristic $ ^1H $-NMR signals for OCH$3$ (δ 3.8–4.0) and acetamide CH$2$ (δ ~5.10) . IR carbonyl stretches (C=O: ~1660 cm$^{-1}$) and nitrile stretches (C≡N: ~2210 cm$^{-1}$) differentiate functional groups .

Biological Activity

The compound 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is a novel benzamide derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C27H23ClN2O6
  • Molecular Weight : 500.93 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to the target structure exhibit promising anticancer properties. For instance, benzamide derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. The compound's structural features suggest potential action against cancer via:

  • Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit RET kinase activity, which is crucial for cancer cell proliferation and survival .
  • Induction of Apoptosis : The presence of the quinoline moiety is associated with apoptotic effects in cancer cells, leading to programmed cell death .

Antimicrobial Activity

The antimicrobial properties of benzamide derivatives have been widely studied. The compound's structure suggests potential efficacy against various pathogens:

  • Fungi : Some derivatives have shown excellent fungicidal activity against Sclerotinia sclerotiorum, with effective concentrations (EC50) reported at lower levels compared to standard antifungal agents like quinoxyfen .
  • Bacteria : The compound may exhibit antibacterial properties, similar to other quinoline-based compounds tested against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Molecular Docking Studies : In silico studies have predicted strong binding affinities to targets such as COX enzymes and various kinases, indicating potential anti-inflammatory and anticancer effects .
  • Cell Cycle Arrest : Compounds with similar structures have been shown to cause cell cycle arrest in cancer cells, impeding their proliferation .

Case Studies and Research Findings

Several studies provide insights into the biological activities of compounds related to our target:

StudyFindings
Choi et al. (2018)Identified potent RET kinase inhibitors among 4-chloro-benzamide derivatives, suggesting similar efficacy for our compound .
Mabkhot et al. (2014)Demonstrated significant antimicrobial activity for quinazolinone derivatives, indicating potential for our compound in treating infections .
PMC9229796 (2022)Reported fungicidal activities of benzamide derivatives against Sclerotinia sclerotiorum, providing a comparative basis for our compound's efficacy .

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of this compound, and how can researchers troubleshoot low yields?

  • Methodological Answer : The synthesis of structurally analogous acetamide derivatives often involves coupling reactions under anhydrous conditions with catalysts like potassium carbonate in DMF. For example, stirring equimolar reactants in DMF with a base (e.g., K₂CO₃) at room temperature, monitored via TLC, is a standard protocol . Low yields may arise from incomplete substitution at the quinolin-1-yl position or competing side reactions. To troubleshoot, employ gradient TLC with varying solvent polarities or introduce protective groups for reactive sites (e.g., methoxy or chlorobenzoyl groups). Purification via column chromatography using silica gel and ethyl acetate/hexane gradients is recommended .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : A combination of ¹H/¹³C NMR (to confirm methoxy, chlorobenzoyl, and acetamide moieties) and FT-IR (to verify carbonyl stretching frequencies at ~1650–1750 cm⁻¹) is essential. High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C₂₅H₂₂ClN₃O₆). For polymorph screening, use PXRD , and assess thermal stability via DSC/TGA .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Due to potential toxicity (e.g., aquatic hazards, respiratory irritation), always use PPE (gloves, goggles, lab coats) and work in a fume hood. Store the compound in a sealed container away from moisture and light. In case of skin contact, wash immediately with soap/water and consult a physician. Refer to SDS sheets of structurally similar acetamides for emergency guidelines .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer : Link hypotheses to existing frameworks, such as hypoglycemic activity via PPAR-γ agonism (common in thiazolidinedione derivatives). Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins. Validate via in vitro assays (e.g., glucose uptake in 3T3-L1 adipocytes) and SAR studies by modifying the 3,5-dimethoxyphenyl or chlorobenzoyl groups .

Q. What strategies resolve contradictions in solubility data between computational predictions and experimental results?

  • Methodological Answer : Discrepancies often stem from neglecting polymorphic forms or solvent-solute interactions. Use COSMO-RS simulations to predict solubility in diverse solvents (e.g., DMSO, ethanol). Experimentally, perform shake-flask assays at multiple pH levels and temperatures, followed by HPLC quantification. Cross-validate with Hansen solubility parameters .

Q. How should in vivo toxicity studies be structured to balance ethical guidelines and data robustness?

  • Methodological Answer : Follow OECD 423 guidelines for acute oral toxicity in Wistar rats, using a stepwise dose escalation (5–300 mg/kg). Monitor hematological, hepatic, and renal parameters for 14 days. For chronic toxicity, employ lower doses (10–50 mg/kg) over 90 days with histopathological analysis. Include positive controls (e.g., metformin for hypoglycemic analogs) .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer : Simulate gastric/intestinal fluids using USP dissolution apparatus (pH 1.2 and 6.8 buffers at 37°C). Analyze degradation products via LC-MS/MS and compare to accelerated stability studies (40°C/75% RH for 6 months). For photostability, expose to ICH Q1B conditions (1.2 million lux hours) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results between in vitro and in vivo models?

  • Methodological Answer : Differences may arise from poor bioavailability or metabolic inactivation. Perform pharmacokinetic profiling (e.g., plasma protein binding, CYP450 metabolism assays). Use PAMPA to assess intestinal permeability and microsomal stability tests (rat/hepatic S9 fractions). If inactive in vivo despite good ADME, consider prodrug derivatization .

Experimental Design

Q. What factorial design parameters optimize the compound’s formulation for topical delivery?

  • Methodological Answer : Use a Box-Behnken design to test variables: polymer concentration (e.g., HPMC), permeation enhancers (e.g., oleic acid), and pH (4.5–7.4). Evaluate responses (viscosity, drug release via Franz cells) and validate with response surface methodology (RSM) .

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